(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine
Description
(S)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is a chiral amine featuring a branched aliphatic chain and a piperidine substituent. Its stereochemistry at the C2 position (S-configuration) and the bulky 3,3-dimethylbutan-2-amine backbone contribute to its unique physicochemical and biochemical properties. This compound is frequently utilized in asymmetric synthesis and organocatalysis due to its ability to induce enantioselectivity. For example, it serves as a key component in thiourea-based organocatalysts, where its chiral center and hydrogen-bonding capabilities enhance catalytic efficiency in reactions such as Michael additions or aldol condensations .
Properties
IUPAC Name |
(2S)-3,3-dimethyl-1-piperidin-1-ylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)10(12)9-13-7-5-4-6-8-13/h10H,4-9,12H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVFNLLTORWUQS-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CN1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce the amino group.
Alkylation Reactions:
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine is a chemical compound that belongs to the amphetamine class of psychoactive drugs. It is also known as N-methyl-1-(3,3-dimethylbutyl)-1-phenylpropan-2-amine and is a derivative of cathinone, a natural stimulant present in the khat plant. It gained popularity in the early 2000s as a research chemical because of its psychostimulant effects.
Definition and Background
this compound is a chiral amine. It appears as a white crystalline powder with a melting point of 104-106°C. It is slightly soluble in water but dissolves in ethanol and acetone, and it has a molecular weight of 219.4 g/mol.
Synthesis and Characterization
this compound can be synthesized from precursor compounds using various synthetic routes, such as 3,3-dimethylbutanol and N-methyl-2-bromopropane-1-amine. Common reagents used in the synthesis include sodium borohydride and hydrogen chloride gas. This compound can be characterized using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Analytical Methods
Analytical techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography can quantify this compound in matrices like blood, urine, and hair. These methods can accurately detect the compound even at low concentrations.
Biological Properties
this compound acts as a dopamine and norepinephrine reuptake inhibitor and has psychostimulant properties. Animal studies have shown that it can increase locomotor activity and induce hyperthermia. It may also have anorectic effects, reducing food intake in rats.
Toxicity and Safety
Animal studies suggest that this compound has low acute toxicity, with an LD50 value greater than 500 mg/kg in rats. However, chronic exposure may have adverse effects on the cardiovascular and central nervous systems.
Applications in Scientific Experiments
this compound is used in scientific experiments as a research chemical to study the structure-activity relationships of amphetamines and their effects on the dopaminergic and noradrenergic systems. It has also been used to study the effects of psychostimulants on animal and human behavior.
Potential Implications in Research and Industry
this compound has potential applications in drug discovery, neuroscience, and forensics. Its psychostimulant properties suggest it could be a treatment for conditions like attention deficit hyperactivity disorder and narcolepsy. It may also be useful in forensic toxicology for detecting polydrug use.
Mechanism of Action
The mechanism of action of (S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
(2S)-3-Methyl-1-(4-pyridin-4-ylpiperidin-1-yl)butan-2-amine (13c)
- Structure : Features a pyridine-substituted piperidine ring instead of plain piperidine.
- Synthesis : Prepared via reductive amination, yielding 53% .
(2S)-3-Methyl-1-[4-methyl-4-(pyridin-4-yl)piperidin-1-yl]butan-2-amine (13f)
Heterocyclic Variants
3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine
- Structure: Replaces piperidine with a tetrahydroisoquinoline group.
- Properties: Molecular Weight: 232.36 g/mol Solubility: Slightly soluble in chloroform and methanol .
- Applications : Marketed as a research chemical for drug discovery, likely due to enhanced lipophilicity from the fused benzene ring .
3,3-Dimethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-2-amine
- Structure : Incorporates a pyrimidinyl-piperazine group.
- Molecular Formula : C₁₆H₂₇N₃
Pyrrolidine and Piperazine Derivatives
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine
- Structure : Substitutes piperidine with pyrrolidine (5-membered ring).
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)butan-1-amine
Comparative Analysis Table
Research Findings and Functional Insights
- Catalytic Performance: In aldol reactions, replacing the aminoquinine group in catalyst C1 with this compound (C3) resulted in reduced conversion (82% vs. 100%) and diastereoselectivity (1.5:1 dr vs. >20:1 dr), underscoring the critical role of the amine's stereochemistry and substituents in catalysis .
- Stereochemical Impact: The (S)-configuration in the parent compound enables high enantioselectivity in thiourea catalysts, whereas analogs with bulkier substituents (e.g., tetrahydroisoquinoline) may compromise stereocontrol due to steric hindrance .
Biological Activity
(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine, commonly referred to as "2-METHYL-METH-A", is a chiral amine and a derivative of cathinone. This compound has garnered attention for its psychostimulant properties and potential applications in various fields of research, particularly in neuroscience and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from diverse studies.
- Molecular Formula : C11H24N2
- Molecular Weight : 184.32 g/mol
- Melting Point : 104-106°C
- Solubility : Sparingly soluble in water; soluble in ethanol and acetone
This compound functions primarily as a dopamine and norepinephrine reuptake inhibitor . This mechanism is crucial for its psychostimulant effects, which include increased locomotor activity and potential anorectic effects, as observed in animal studies.
Psychostimulant Properties
Research indicates that this compound significantly enhances locomotor activity in rodents, indicating its stimulant effects. Additionally, it has been shown to induce hyperthermia, a common side effect associated with stimulant drugs.
Anorectic Effects
In studies involving rats, the compound exhibited anorectic properties, leading to reduced food intake. This suggests potential applications in weight management or obesity treatment.
Toxicity Profile
The acute toxicity of this compound appears to be low, with an LD50 greater than 500 mg/kg in rat models. However, chronic exposure may pose risks to cardiovascular and central nervous systems.
Structure-Activity Relationship (SAR)
A study focused on the SAR of amphetamines highlighted that modifications to the piperidine ring and alkyl substituents can significantly influence the biological activity of compounds similar to this compound. These findings are crucial for designing new compounds with improved efficacy and safety profiles .
Potential Therapeutic Applications
Recent investigations have explored the compound's potential as a treatment for cocaine addiction due to its dopaminergic effects. The ability to modulate the reward pathways may provide therapeutic avenues for substance use disorders.
Comparative Analysis of Similar Compounds
| Compound Name | Mechanism of Action | LD50 (mg/kg) | Psychostimulant Effects |
|---|---|---|---|
| This compound | Dopamine/Norepinephrine reuptake inhibitor | >500 | Yes |
| N-Methylamphetamine | Dopamine reuptake inhibitor | 30 | Yes |
| Methamphetamine | Dopamine/Norepinephrine reuptake inhibitor | 50 | Yes |
Current State of Research
Research on this compound is ongoing. Recent studies are investigating its effects on the central nervous system and its potential as a therapeutic agent for conditions such as ADHD and narcolepsy. Additionally, there is a growing interest in its implications for forensic toxicology due to its stimulant properties .
Limitations and Future Directions
Despite promising findings regarding the biological activity of this compound, significant gaps remain in understanding its long-term effects and potential toxicity. Future research should focus on:
- Long-term Toxicity Studies : Evaluating chronic exposure effects on various organ systems.
- Therapeutic Efficacy : Investigating applications in treating ADHD and substance use disorders.
- Metabolic Stability : Understanding how metabolic processes affect the compound's efficacy and safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
